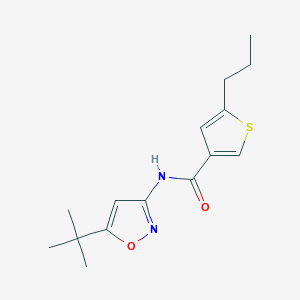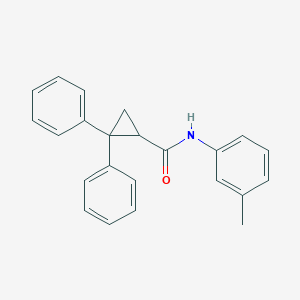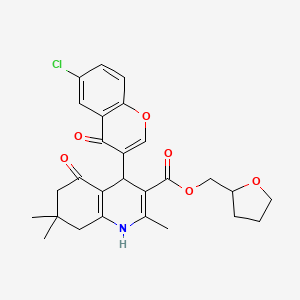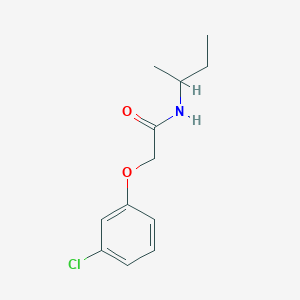![molecular formula C18H29N3O3S B5069639 N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5069639.png)
N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide, also known as JNJ-42165279, is a novel small molecule inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of intracellular cyclic nucleotide signaling pathways, and its inhibition has been shown to have potential therapeutic benefits in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide selectively inhibits the PDE10A enzyme, which regulates the levels of intracellular cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide increases the levels of cAMP and cGMP, which in turn modulate downstream signaling pathways involved in neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide has been shown to modulate dopamine signaling in the brain, which is involved in the regulation of reward, motivation, and movement. In preclinical models, N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide has been shown to increase dopamine release and reduce dopamine turnover in the striatum, a key brain region involved in motor control and reward processing. N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide has also been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide is a highly selective inhibitor of PDE10A, which makes it a valuable tool for studying the role of this enzyme in various neurological and psychiatric disorders. However, the high potency of N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide may also limit its use in certain experimental settings, as it may lead to off-target effects or toxicity. Additionally, the limited solubility of N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide may also pose challenges in experimental design and dosing.
Direcciones Futuras
Future research on N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide may focus on its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Additionally, further studies may investigate the underlying mechanisms of N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide's effects on dopamine signaling and synaptic plasticity, as well as its potential interactions with other signaling pathways involved in neurotransmission. Finally, the development of more potent and selective PDE10A inhibitors may also provide valuable insights into the role of this enzyme in health and disease.
Métodos De Síntesis
The synthesis of N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide involves the reaction of N-benzyl-3-piperidinyl-N-methylpropanamide with dimethyl sulfone in the presence of a base catalyst. The resulting product is then purified using chromatographic techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. In these studies, N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide has been shown to improve cognitive function, reduce motor deficits, and modulate dopamine signaling in the brain.
Propiedades
IUPAC Name |
N-benzyl-3-[1-(dimethylsulfamoyl)piperidin-4-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-19(2)25(23,24)21-13-11-16(12-14-21)9-10-18(22)20(3)15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXUCCPOQKJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CCC(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B5069560.png)
![1,3-bis{[(3,4-dimethylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5069567.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5069572.png)

![2,3-dimethoxy-5-(3-nitrophenyl)indeno[1,2-c]isochromen-11(5H)-one](/img/structure/B5069582.png)
![4-(4-methoxy-2-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5069583.png)
![N-(1-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5069588.png)

![1-(2-furoyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B5069606.png)

![N,N-diethyl-4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5069616.png)

![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B5069632.png)
